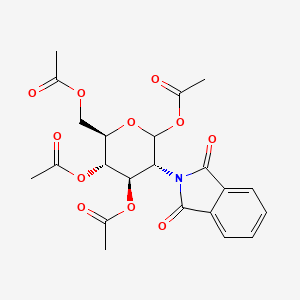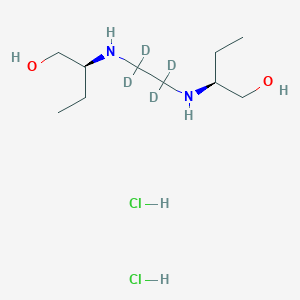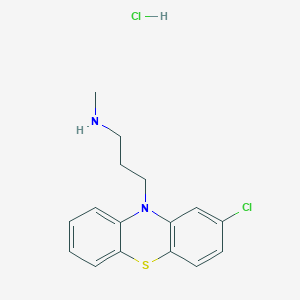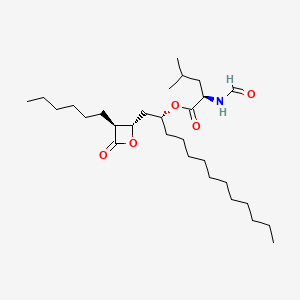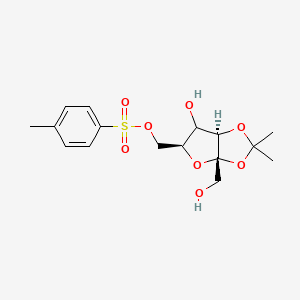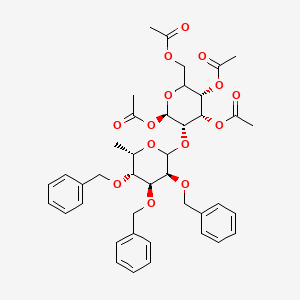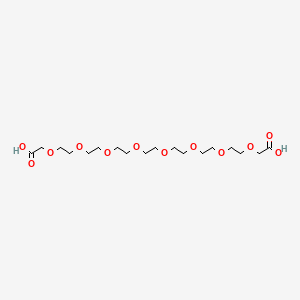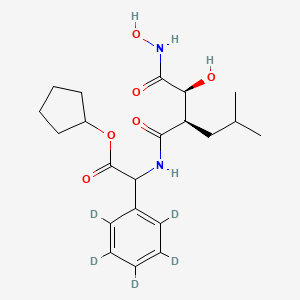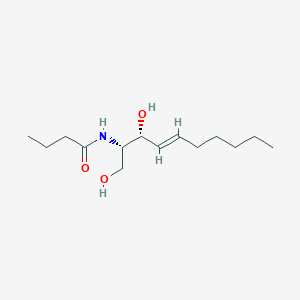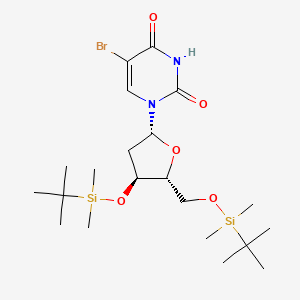
3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine involves selective alkylation and characterization through spectroscopic methods. Alauddin and Conti (1994) described the preparation and isolation of this compound, highlighting its role as a precursor in thymidine synthesis via methylation at the 5 position with yields of 74% (Alauddin & Conti, 1994).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods plays a crucial role in understanding the chemical characteristics of this compound. The studies provide insights into the molecular arrangements and the effectiveness of the tert-butyldimethylsilyl groups in protecting the molecule during synthesis processes.
Chemical Reactions and Properties
This compound's chemical reactions are centered on its ability to undergo selective alkylation, enabling the introduction of various groups to achieve desired derivatives. Aso et al. (2003) highlighted a method using metal-halogen exchange reactions for synthesizing 5-substituted 2'-deoxyuridines, showcasing the compound's versatility (Aso et al., 2003).
Aplicaciones Científicas De Investigación
Nucleoside Analogues in Cancer Research
3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine is closely related to other bromo-substituted nucleosides, such as 5-bromo-2'-deoxyuridine (BrdU). These nucleoside analogues play a crucial role in cancer research and treatment. For instance, BrdU and related compounds have been used as markers for DNA synthesis in brain development studies, adult neurogenesis, and stem cell therapy research, allowing scientists to trace the "birth" of new cells in the central nervous system (Spector & Johanson, 2007). Moreover, these nucleoside analogues, including 5-fluoro-2′-deoxyuridine (a compound closely related to 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine), have been part of cancer chemotherapy for over forty years, especially for treating solid tumors (Grem, 2000).
Studying DNA Damage and Cellular Sensitization
Additionally, these nucleoside analogues have been used to sensitize cellular DNA to both ionizing and UV radiation, aiding the development of more effective radio- and photodynamic therapies for cancer. Modified nucleosides, especially BrdU, have been known to sensitize cells to γ rays and UV photons, creating reactive nucleobase radicals that lead to significant DNA damage (Rak et al., 2015).
Safety And Hazards
The safety and hazards associated with “3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine” are not explicitly mentioned in the search results.
Direcciones Futuras
The future directions of “3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine” are not explicitly mentioned in the search results. However, it is known that such compounds are intermediates in the development of anti-HIV pharmaceuticals2, indicating potential future applications in antiviral drug development.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
Propiedades
IUPAC Name |
5-bromo-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15-,16+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGEGFEDTXIDM-GVDBMIGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BrN2O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

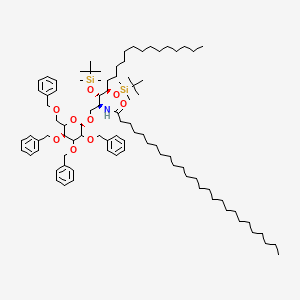
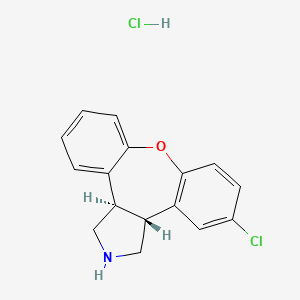
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
